1-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(tetrahydro-2H-pyran-4-yl)urea
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Description
1-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(tetrahydro-2H-pyran-4-yl)urea is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound is also known as THP-UR and is a member of the urea class of compounds. THP-UR has been found to have several beneficial effects on the human body, making it a promising candidate for future research.
Scientific Research Applications
Hydrogelation and Rheology Modulation
A study by Lloyd and Steed (2011) discusses the anion tuning of rheology, morphology, and gelation of a low molecular weight salt hydrogelator, highlighting the potential of similar urea derivatives in tuning the physical properties of hydrogels. The magnitude of the elastic storage modulus of these gels indicates a method of adjusting gel properties through the identity of the anion, suggesting applications in material science and drug delivery systems (Lloyd & Steed, 2011).
Synthesis Efficiency and Environmental Friendliness
Wang et al. (2011) describe a novel and environmentally friendly protocol for synthesizing derivatives through ultrasound-mediated condensation. This method offers advantages in reaction efficiency and environmental impact, underscoring the relevance of urea derivatives in green chemistry applications (Wang et al., 2011).
Medicinal Chemistry Applications
Thalluri et al. (2014) demonstrate the use of ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement for synthesizing ureas from carboxylic acids. This process, yielding good yields without racemization, suggests the utility of similar compounds in the synthesis of pharmaceuticals, including potential anticancer agents (Thalluri et al., 2014).
Anticancer Potential
Research by Gaudreault et al. (1988) on 1-aryl-3-(2-chloroethyl) ureas explores their cytotoxicity against human adenocarcinoma cells, presenting a foundation for further exploration of related urea compounds in cancer therapy (Gaudreault et al., 1988).
properties
IUPAC Name |
1-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]-3-(oxan-4-yl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S/c1-21-13-4-2-11(3-5-13)14(18)10-16-15(19)17-12-6-8-20-9-7-12/h2-5,12,14,18H,6-10H2,1H3,(H2,16,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOOBLHVOLAKIEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(CNC(=O)NC2CCOCC2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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